molecular formula C13H15N B14123075 1-Cyclopentyl-1H-indole

1-Cyclopentyl-1H-indole

Cat. No.: B14123075
M. Wt: 185.26 g/mol
InChI Key: MDODNOUCLHFLQZ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-indole is an organic compound belonging to the indole family, characterized by a cyclopentyl group attached to the nitrogen atom of the indole ring. Indoles are a significant class of heterocyclic compounds found in a variety of natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclopentanone under acidic conditions to form the indole ring . Another approach is the palladium-catalyzed Larock indole synthesis, which utilizes aryl iodides and internal alkynes in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and efficiency. Continuous flow reactors and other advanced technologies can be employed to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups, and other electrophiles.

Major Products Formed:

    Oxidation: Indole-2,3-diones.

    Reduction: Tetrahydroindoles.

    Substitution: Halogenated or nitro-substituted indoles.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-1H-indole involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopentyl-1H-indole can be compared with other indole derivatives, such as:

    1-Methyl-1H-indole: Similar structure but with a methyl group instead of a cyclopentyl group.

    1-Phenyl-1H-indole: Contains a phenyl group attached to the nitrogen atom.

    1-Benzyl-1H-indole: Features a benzyl group in place of the cyclopentyl group.

Uniqueness: The cyclopentyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

1-cyclopentylindole

InChI

InChI=1S/C13H15N/c1-4-8-13-11(5-1)9-10-14(13)12-6-2-3-7-12/h1,4-5,8-10,12H,2-3,6-7H2

InChI Key

MDODNOUCLHFLQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=CC3=CC=CC=C32

Origin of Product

United States

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